molecular formula C17H17F3N2O2 B11002574 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B11002574
M. Wt: 338.32 g/mol
InChI Key: DLUHRRAARUVKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound with a unique structure that combines a pyrrole ring, a tetrahydropyran ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the tetrahydropyran ring, followed by the introduction of the pyrrole ring and the trifluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets such as enzymes or receptors.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(3,4,5-trifluorophenyl)acetamide apart from similar compounds is its combination of a pyrrole ring, a tetrahydropyran ring, and a trifluorophenyl group. This unique structure can confer specific properties, such as enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H17F3N2O2/c18-13-9-12(10-14(19)16(13)20)21-15(23)11-17(3-7-24-8-4-17)22-5-1-2-6-22/h1-2,5-6,9-10H,3-4,7-8,11H2,(H,21,23)

InChI Key

DLUHRRAARUVKKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC(=C(C(=C2)F)F)F)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.